4-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}phenol
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Overview
Description
4-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}phenol is a complex organic compound that features a benzimidazole moiety linked to a phenolic group through a hydrazinylidene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}phenol typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or an equivalent reagent such as trimethyl orthoformate.
Hydrazinylidene Bridge Formation: The benzimidazole derivative is then reacted with hydrazine hydrate to form the hydrazinylidene intermediate.
Coupling with Phenol: The final step involves the coupling of the hydrazinylidene intermediate with 4-hydroxybenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydrazinylidene bridge can be reduced to form hydrazine derivatives.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
4-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}phenol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}phenol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{[4-(1H-Benzimidazol-2-yl)phenyl]imino}methyl]phenol
- 4-(1H-benzimidazol-2-yl)benzaldehyde
- 4-(1H-benzo[d]imidazol-2-yl)aniline
Uniqueness
4-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}phenol is unique due to its specific hydrazinylidene linkage, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives. This unique structure allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C14H12N4O |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
4-[(E)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]phenol |
InChI |
InChI=1S/C14H12N4O/c19-11-7-5-10(6-8-11)9-15-18-14-16-12-3-1-2-4-13(12)17-14/h1-9,19H,(H2,16,17,18)/b15-9+ |
InChI Key |
LQCHWOVOTNHORM-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)N/N=C/C3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NN=CC3=CC=C(C=C3)O |
Origin of Product |
United States |
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